molecular formula C21H17N3O5S B11603389 2-[(5Z)-5-(2,5-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(2,5-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11603389
M. Wt: 423.4 g/mol
InChI Key: PODUQSHTPYZOLU-WQRHYEAKSA-N
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Description

2-[(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that features a triazole-thiazole core structure

Preparation Methods

The synthesis of 2-[(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to yield the triazole-thiazole core. The final step involves esterification with phenyl acetate under acidic conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazole-thiazole core.

    Common Reagents: Reagents like acetic anhydride, sulfuric acid, and sodium hydroxide are often used in these reactions.

    Major Products: Depending on the reaction conditions, products can include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Scientific Research Applications

2-[(5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The triazole-thiazole core is known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

    Thiazole: Known for its antimicrobial and antifungal properties.

    Triazole: Widely used in antifungal medications.

    Unique Features: The combination of triazole and thiazole in this compound provides a unique set of properties, making it more versatile in its applications compared to compounds with only one of these rings.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

[2-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C21H17N3O5S/c1-12(25)29-17-7-5-4-6-15(17)19-22-21-24(23-19)20(26)18(30-21)11-13-10-14(27-2)8-9-16(13)28-3/h4-11H,1-3H3/b18-11-

InChI Key

PODUQSHTPYZOLU-WQRHYEAKSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)OC)OC)SC3=N2

Origin of Product

United States

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